Cytotoxicity Profile in Human Cancer Cell Lines: Convalloside vs. Convallatoxin
Convalloside demonstrates distinct cytotoxic potency relative to its aglycone analog, convallatoxin, in human lung cancer cells. In a direct head-to-head comparison using the NIH-H460 non-small cell lung cancer (NSCLC) cell line, convalloside exhibited an IC₅₀ of 0.127 µM, while convallatoxin was significantly more potent with an IC₅₀ of 0.014 µM [1]. This 9-fold difference in potency highlights that the addition of the glucose moiety in convalloside's sugar chain modulates cellular uptake or target engagement, resulting in a distinct, attenuated cytotoxic profile.
| Evidence Dimension | Cytotoxicity (Growth Inhibition) |
|---|---|
| Target Compound Data | IC₅₀ = 0.127 µM |
| Comparator Or Baseline | Convallatoxin: IC₅₀ = 0.014 µM |
| Quantified Difference | Convallatoxin is ~9.1x more potent than Convalloside |
| Conditions | Human NIH-H460 non-small cell lung cancer (NSCLC) cell line; MTT assay |
Why This Matters
For oncology research, this 9-fold difference in potency means convalloside and convallatoxin are not interchangeable; convalloside provides a less potent but potentially distinct therapeutic window or off-target profile for experimental use.
- [1] Levrier, C., Kiremire, B., Guéritte, F., & Litaudon, M. (2012). Toxicarioside M, a new cytotoxic 10β-hydroxy-19-nor-cardenolide from Antiaris toxicaria. Fitoterapia, 83(4), 660-664. View Source
